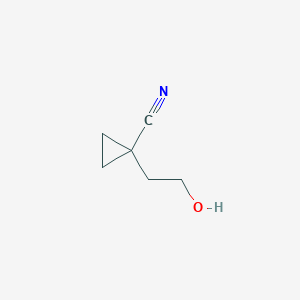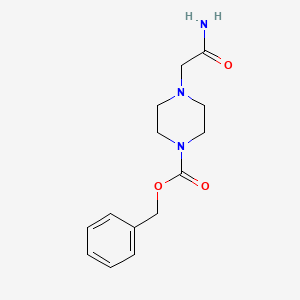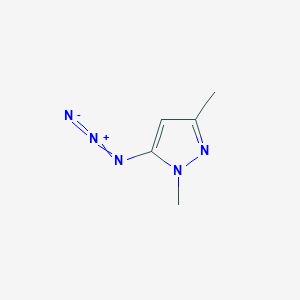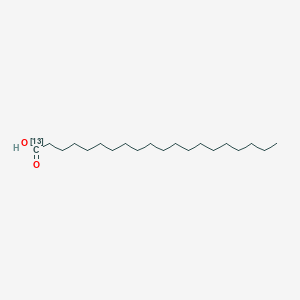
Arachidic acid-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Arachidonic acid (AA), a long-chain fatty acid, is present in all mammalian cells, typically esterified to membrane phospholipids . Esterified AA on the inner surface of the cell membrane is hydrolyzed to its free form by phospholipase A2 (PLA2), which is in turn further metabolized by cyclooxygenases (COXs) and lipoxygenases (LOXs) and cytochrome P450 (CYP) enzymes to a spectrum of bioactive mediators .Molecular Structure Analysis
The structure of arachidic acid-1-13C is typically confirmed through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). Analytical Methods Arachidic acid-1-13C is typically analyzed using gas chromatography (GC) coupled with mass spectrometry (MS).Chemical Reactions Analysis
The arachidonic acid (AA) pathway plays a key role in cardiovascular biology, carcinogenesis, and many inflammatory diseases . Esterified AA on the inner surface of the cell membrane is hydrolyzed to its free form by phospholipase A2 (PLA2), which is in turn further metabolized by cyclooxygenases (COXs) and lipoxygenases (LOXs) and cytochrome P450 (CYP) enzymes to a spectrum of bioactive mediators .Physical And Chemical Properties Analysis
Arachidic acid-1-13C is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform. Its melting point is 72-74°C, and its boiling point is approximately 380°C.Wissenschaftliche Forschungsanwendungen
Biosynthesis and Microbial Production
Arachidic acid, a polyunsaturated fatty acid (PUFA), is crucial for various physiological functions. Recent studies have explored its biosynthesis using isotopically labeled forms for metabolic studies. For example, Lee et al. (2017) developed a protocol for the biosynthesis of uniformly labeled 13C-arachidonic acid (ARA) from glucose by Mortierella alpina, facilitating studies on ARA's metabolic fates (Lee, Furman, & Axelsen, 2017). Additionally, Zhang et al. (2021) reviewed advances in ARA production through fermentation and genetic modification of Mortierella alpina, highlighting the microorganism's efficiency in industrial ARA production (Zhang, Cui, & Song, 2021).
Role in Infant Development
ARA's essential role in infant development has been extensively documented. A review by Hadley et al. (2016) emphasized ARA's critical functions in brain development and health, underscoring the importance of dietary ARA for infants (Hadley, Ryan, Forsyth, Gautier, & Salem, 2016).
Nanotechnology Applications
Mao et al. (2004) explored the use of arachidic acid monolayers as templates for fabricating semiconductor nanorods, demonstrating the potential of fatty acids in nanotechnology (Mao, Dong, Kurth, & Möhwald, 2004).
Agricultural and Food Science
In agriculture and food science, the effects of ARA on postharvest quality of fruits have been investigated. Zeng, Tan, and Liu (2020) found that exogenous ARA treatment could enhance the postharvest physiological quality of cherry tomato fruits, indicating ARA's potential as a natural preservative (Zeng, Tan, & Liu, 2020).
Health and Nutrition
Research on ARA's health benefits has identified its immune-enhancing effects. Monmai et al. (2020) demonstrated that ARA, in combination with anionic macromolecules from Codium fragile, significantly enhanced immune responses in cell studies, suggesting potential pharmaceutical applications (Monmai, Rod-In, Jang, Lee, Jung, You, & Park, 2020).
Safety And Hazards
Arachidic acid-1-13C causes skin irritation and serious eye irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants. It is not likely mobile in the environment due to its low water solubility. Spillage is unlikely to penetrate soil .
Zukünftige Richtungen
Arachidonic acid and its metabolites have attracted a lot of attention in cardiovascular and cancer biology, particularly in relation to inflammatory processes and disease . The physiological and pathophysiological importance of the AA metabolizing pathways and the molecular mechanisms underlying the actions of AA related to its three main metabolic pathways in cardiovascular disease and cancer progression will provide valuable insight for developing new therapeutic drugs .
Eigenschaften
IUPAC Name |
(113C)icosanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i20+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOBVWXKNCXXDE-UUZXFVOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidic acid-1-13C | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

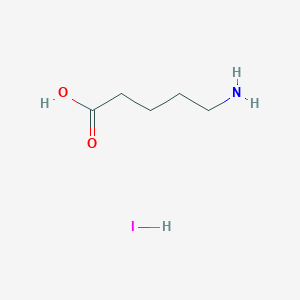

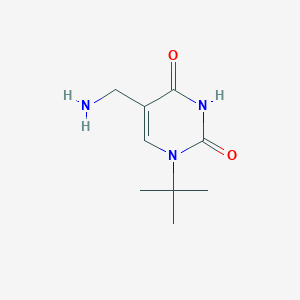

![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)

